![molecular formula C10H12Cl3NO2 B1302883 (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride CAS No. 270063-47-3](/img/structure/B1302883.png)
(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride
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Overview
Description
“(S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride” is a chemical compound with the CAS Number: 270063-47-3 . It has a molecular weight of 248.11 . The IUPAC name for this compound is (3S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid . It is also known by the synonym 2,4-Dichloro-L-beta-homophenylalanine hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11Cl2NO2/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15)/t8-/m0/s1 . The InChI key is TYJLKWUTGBOOBY-QMMMGPOBSA-N .Physical And Chemical Properties Analysis
This compound is stored at a temperature of 28 C . The molecular weight of this compound is 248.11 .Scientific Research Applications
Wastewater Treatment in the Pesticide Industry : Compounds with dichlorophenyl groups, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are notable pollutants in the pesticide industry's wastewater. Biological processes and granular activated carbon have been shown to remove up to 80-90% of these toxic pollutants, indicating the significance of treatment processes for environmental safety (Goodwin et al., 2018).
Toxicology and Environmental Impact : Research on 2,4-D, a compound related by its dichlorophenyl component, highlights the environmental and toxicological concerns associated with its use. Its widespread application in agriculture leads to direct and indirect environmental exposures, necessitating ongoing research into its effects and degradation mechanisms (Zuanazzi et al., 2020).
Sorption to Soil and Organic Matter : Studies on sorption behavior provide insight into how compounds like 2,4-D interact with soil and organic matter, affecting their mobility and persistence in the environment. Understanding these interactions is crucial for assessing environmental risk and designing remediation strategies (Werner et al., 2012).
Microbial Degradation : The role of microorganisms in degrading chlorophenolic compounds, including those with dichlorophenyl components, underscores the potential for bioremediation approaches to mitigate environmental impacts. This research suggests pathways for the microbial breakdown of toxic herbicides, highlighting the importance of microbial communities in environmental health (Magnoli et al., 2020).
Safety and Hazards
The safety information for this compound indicates that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .
properties
IUPAC Name |
(3S)-3-amino-4-(2,4-dichlorophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2.ClH/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15;/h1-2,4,8H,3,5,13H2,(H,14,15);1H/t8-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGZEMBEPQATGG-QRPNPIFTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C[C@@H](CC(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375850 |
Source
|
Record name | (3S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
331847-11-1, 270063-47-3 |
Source
|
Record name | Benzenebutanoic acid, β-amino-2,4-dichloro-, hydrochloride (1:1), (βS)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331847-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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